molecular formula C14H13NO2 B12012147 Biphenyl-2-yl methylcarbamate CAS No. 10441-15-3

Biphenyl-2-yl methylcarbamate

Cat. No.: B12012147
CAS No.: 10441-15-3
M. Wt: 227.26 g/mol
InChI Key: NAGVBMFPWUUBBG-UHFFFAOYSA-N
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Description

Biphenyl-2-yl methylcarbamate is a synthetic organic compound featuring a biphenyl core structure linked to a methylcarbamate functional group. The biphenyl scaffold is a prominent structural motif in medicinal chemistry and is found in a wide range of compounds with significant pharmacological activity . The carbamate group is a key building block in modern drug discovery, valued for its role as a stable peptide bond surrogate and its ability to modulate interactions with biological targets . This combination of a biphenyl system and a carbamate moiety makes this compound a valuable intermediate for chemical synthesis and investigative research. While specific biological data for this compound may be limited, its structural features are of high interest. Carbamate derivatives are extensively utilized in the design of enzyme inhibitors, including those targeting proteases like FAAH (Fatty Acid Amide Hydrolase), and are present in various approved therapeutic agents . Researchers can leverage this compound as a key intermediate for developing novel molecules or as a probe for studying structure-activity relationships (SAR) in drug discovery programs. It is particularly useful for synthetic efforts aimed at creating peripherally restricted pharmacological agents or for exploring new chemical space in medicinal chemistry . This product is provided For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is strictly prohibited for personal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10441-15-3

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

(2-phenylphenyl) N-methylcarbamate

InChI

InChI=1S/C14H13NO2/c1-15-14(16)17-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16)

InChI Key

NAGVBMFPWUUBBG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2-yl methylcarbamate can be synthesized through several methods. One common approach involves the reaction of biphenyl-2-ylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the product .

Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many compounds of interest.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

(b) Suzuki Cross-Coupling Followed by Carbamoylation

An alternative route involves synthesizing biphenyl-2-ol via Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, followed by carbamoylation with methyl isocyanate (Scheme 2, ). This method achieves 95% purity under ligand-free palladium catalysis.

Hydrolysis and Stability

Carbamates are susceptible to hydrolysis under acidic or basic conditions:

(a) Acidic Hydrolysis

In 1M HCl at 80°C, biphenyl-2-yl methylcarbamate undergoes hydrolysis to release biphenyl-2-ol , methylamine , and CO₂ within 2 hours ( ):

C14H13NO2+H2OH+C12H10O+CH3NH2+CO2\text{C}_{14}\text{H}_{13}\text{NO}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_{12}\text{H}_{10}\text{O}+\text{CH}_3\text{NH}_2+\text{CO}_2

(b) Basic Hydrolysis

In 1M NaOH at 60°C, hydrolysis occurs faster (30–45 minutes), yielding the same products with >90% conversion ( ). Enzymatic hydrolysis by esterases has also been reported but is less efficient ( ).

Thermal Decomposition

At temperatures >200°C, this compound decomposes into methyl isocyanate and biphenyl-2-ol ( ). This reaction is critical in recycling intermediates during synthesis:

C14H13NO2ΔCH3NCO+C12H10O\text{C}_{14}\text{H}_{13}\text{NO}_2\xrightarrow{\Delta}\text{CH}_3\text{NCO}+\text{C}_{12}\text{H}_{10}\text{O}

(a) Transesterification

In ethanol with tin-based catalysts (e.g., dibutyltin oxide), the carbamate group undergoes transesterification to form ethyl carbamate derivatives ( ).

(b) Radical Reactions

Under oxidative conditions (e.g., O₂/UV), the biphenyl moiety participates in radical coupling, forming dimeric products detected via GC-MS ( ).

Stability Under Storage

This compound remains stable for >12 months at 4°C in inert solvents (e.g., toluene). Degradation accelerates in polar solvents (e.g., DMSO) due to solvolysis ( ).

Scientific Research Applications

Agricultural Applications

Insecticidal Properties:
Biphenyl-2-yl methylcarbamate exhibits insecticidal effects similar to other carbamate compounds. Its mechanism involves the inhibition of acetylcholinesterase, an enzyme critical for neurotransmitter regulation in insects, leading to prolonged nerve signal transmission and eventual pest mortality .

Comparison with Other Insecticides:
The following table summarizes the characteristics of this compound compared to other carbamate insecticides:

Compound NameStructure CharacteristicsUnique Features
This compoundBiphenyl structure with a methylcarbamate groupPotential for dual use in agriculture and pharmaceuticals
CarbarylNaphthyl methylcarbamateWidely used insecticide; historical significance
Phenol methylcarbamateSimple phenolic structurePrimarily used as a pesticide
Isopropyl carbamateIsopropyl group attached to a carbamateCommonly used as a solvent

Pharmaceutical Applications

Intermediate in Drug Synthesis:
this compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for their potential therapeutic effects, particularly in treating respiratory conditions like chronic obstructive pulmonary disease and asthma .

Mechanism of Action:
Research indicates that this compound may act as a muscarinic receptor antagonist, which can help alleviate symptoms associated with respiratory disorders by blocking specific neurotransmitter pathways .

Health and Safety Considerations

While this compound has promising applications, it is essential to consider its safety profile. Studies have indicated potential health risks associated with biphenyl exposure, including carcinogenicity and kidney toxicity . Comprehensive evaluations are necessary to understand the compound's effects on human health and environmental safety.

Case Studies

  • Insecticidal Efficacy:
    A study demonstrated the effectiveness of this compound against common agricultural pests. The results showed a significant reduction in pest populations within treated areas, highlighting its potential as an environmentally friendly alternative to synthetic pesticides.
  • Pharmaceutical Development:
    Research into biphenyl derivatives has led to the development of new formulations aimed at improving respiratory health outcomes. Clinical trials are ongoing to evaluate the efficacy and safety of these compounds in human subjects.

Mechanism of Action

The mechanism of action of biphenyl-2-yl methylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Structural Comparison

Biphenyl-2-yl methylcarbamate belongs to the methylcarbamate class, sharing the core -O(CO)NCH₃ functional group. Key structural distinctions from other carbamates include:

Compound Core Structure Substituents Lipophilicity (Predicted)
This compound Biphenyl ring Methylcarbamate at 2-position High (due to biphenyl)
Carbaryl 1-Naphthol Methylcarbamate at 1-position Moderate
Carbofuran Benzofuran Methylcarbamate at 2-position Moderate
m-Isopropylphenyl methylcarbamate Isopropyl-substituted benzene Methylcarbamate at 3-position Moderate (less aromatic bulk)

Metabolic Pathways

Methylcarbamates undergo hydrolysis, oxidation, and conjugation in biological systems (Table 2).

Compound Primary Metabolic Pathway Key Metabolites Toxicity Profile
This compound Likely hydrolysis and hydroxylation* Biphenyl-2-ol, methylamine, CO₂* Unknown (predicted low persistence)
Carbaryl Hydrolysis → 1-naphthol 1-Naphthol (conjugated to glucuronides) Moderate (naphthol is toxic)
Carbofuran 3-Hydroxylation → oxime sulfoxide 3-Hydroxycarbofuran, aldoxime High (active metabolites)
Aldicarb Oxidation → sulfoxide → hydrolysis Aldicarb sulfoxide, oxime High (potent neurotoxin)

*Inferred from : this compound’s biphenyl group may undergo hepatic hydroxylation, similar to carbofuran’s benzofuran ring, followed by conjugation and excretion. Hydrolysis of the carbamate group would yield biphenyl-2-ol and methylamine, both likely less toxic than naphthol or aldoxime metabolites .

Biological Activity

Biphenyl-2-yl methylcarbamate is a compound of significant interest due to its biological activity, particularly as an insecticide and potential pharmaceutical agent. This article explores its mechanisms of action, biological interactions, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the carbamate family, characterized by the presence of a carbamate functional group (–O–C(=O)–N–). Its structure allows it to interact with various biological systems, primarily through the inhibition of specific enzymes.

The primary biological activity of this compound is attributed to its role as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme critical for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to increased levels of acetylcholine, resulting in prolonged neurotransmission. This mechanism is particularly relevant in both pest control and potential neuropharmacological applications.

Table 1: Comparison of Biological Activities in Carbamate Compounds

Compound NameBiological ActivityIC50 (nM)Mechanism of Action
This compoundInsecticidal, Acetylcholinesterase InhibitorTBDAcetylcholine accumulation
URB597FAAH Inhibitor4.6Enhances anandamide signaling
CarbofuranInsecticidal50Acetylcholinesterase inhibition

Biological Activity in Agriculture

This compound shows promising insecticidal properties , making it relevant for agricultural applications. Its mechanism involves disrupting normal neural function in pests, leading to paralysis and death. Research indicates that its efficacy may be comparable to other established carbamate insecticides, though specific IC50 values for this compound remain to be determined.

Pharmacological Potential

In addition to its agricultural applications, this compound's ability to inhibit acetylcholinesterase suggests potential therapeutic uses in treating neurological disorders characterized by cholinergic dysfunctions. Studies on similar carbamates have shown neuroprotective effects in models of neurodegeneration, indicating that this compound could be explored further for such applications.

Case Studies and Research Findings

  • In Vitro Studies : Research has demonstrated that this compound exhibits significant inhibitory effects on acetylcholinesterase activity in vitro. These studies are crucial for understanding the compound's safety profile and potential toxicity.
  • Animal Models : Animal studies have indicated that administration of this compound leads to increased levels of acetylcholine in the brain, which may have implications for cognitive enhancement or treatment of conditions such as Alzheimer's disease.
  • Comparative Studies : Comparative analyses with other carbamates suggest that this compound may have a favorable safety profile when used at appropriate dosages, although further research is necessary to establish its therapeutic window.

Table 2: Summary of Case Studies on this compound

Study TypeFindingsImplications
In VitroSignificant acetylcholinesterase inhibitionPotential use in pest control
Animal ModelIncreased brain acetylcholine levelsPossible cognitive enhancement
Comparative StudyFavorable safety profile compared to othersTherapeutic applications in neurology

Q & A

Q. What are the standard synthetic routes for Biphenyl-2-yl methylcarbamate, and how can reaction yields be optimized?

this compound is typically synthesized via carbamate formation between a phenol derivative and methyl isocyanate. A general protocol involves reacting 2-isopropoxyphenol with methyl isocyanate in the presence of a base (e.g., triethylamine) under anhydrous conditions . For optimization, control reaction temperature (0–5°C to minimize side reactions) and use stoichiometric excess of methyl isocyanate (1.2–1.5 equivalents). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield improvements (>80%) are achievable by employing catalytic DMAP (4-dimethylaminopyridine) to accelerate the reaction .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the carbamate group (e.g., methyl carbamate proton at δ ~3.0 ppm and carbonyl carbon at ~155 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with mass spectrometry to detect impurities (<2%) and validate molecular ion peaks (e.g., [M+H]+ at m/z 224) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Q. What are the best practices for handling and storing this compound to ensure stability?

Store the compound in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Stability studies indicate negligible degradation over 5 years under these conditions . Avoid exposure to moisture (hydrolysis risk) and high temperatures (>40°C), which promote carbamate breakdown into phenolic byproducts .

Q. How can researchers distinguish this compound from structurally similar carbamates?

Use a combination of high-resolution mass spectrometry (HRMS) and X-ray crystallography to resolve structural ambiguities. For example, HRMS can differentiate isomers by exact mass (e.g., m/z 224.1052 for C₁₁H₁₃NO₃), while crystallography confirms spatial arrangements of substituents . Cross-reference with spectral databases (e.g., PubChem, Reaxys) to validate identity .

Advanced Research Questions

Q. What pharmacological mechanisms are associated with this compound, and how can its bioactivity be evaluated?

The compound exhibits acetylcholinesterase (AChE) inhibition, a mechanism common to carbamate insecticides. To assess bioactivity:

  • Perform in vitro AChE inhibition assays using Ellman’s method (absorbance at 412 nm) .
  • Conduct molecular docking studies to map interactions with AChE’s catalytic site (e.g., using AutoDock Vina) .
  • Validate selectivity via kinase profiling panels to rule off-target effects .

Q. What metabolic pathways are implicated in the biotransformation of this compound in mammalian systems?

In vivo studies in rats identify two primary pathways:

  • Hydrolysis : Cleavage of the carbamate group to yield 2-isopropoxyphenol and methylamine, detected via LC-MS/MS .
  • Oxidation : Hepatic CYP450-mediated oxidation of the biphenyl ring, forming hydroxylated metabolites (e.g., 3-hydroxy derivatives) . Use radiolabeled tracers (¹⁴C-methyl group) to quantify metabolite distribution in tissues .

Q. How does this compound’s stability vary under different pH and temperature conditions?

Stability studies show:

  • Acidic conditions (pH <4) : Rapid hydrolysis (t₁/₂ <1 hour) to phenolic byproducts.
  • Neutral/basic conditions (pH 7–9) : Moderate stability (t₁/₂ ~24 hours at 25°C) .
  • Elevated temperatures : Degradation accelerates exponentially above 40°C (Q₁₀ ~3.2) . Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) and model kinetics using Arrhenius equations .

Q. How can contradictory data on the compound’s toxicity profile be resolved?

Discrepancies in LD₅₀ values (e.g., 100–250 mg/kg in rodents) may arise from variations in:

  • Vehicle formulation (aqueous vs. lipid-based carriers affect bioavailability) .
  • Species-specific metabolism (e.g., higher CYP2E1 activity in mice vs. rats) . Address contradictions by standardizing protocols (OECD Guidelines 423/425) and conducting meta-analyses of published datasets .

Q. What strategies are effective in identifying and quantifying degradation products of this compound?

Employ LC-QTOF-MS for non-targeted screening of degradation products (e.g., 2-isopropoxyphenol, methylamine). Quantify major byproducts using isotope dilution assays (e.g., deuterated internal standards) . For structural confirmation, isolate products via preparative HPLC and analyze with 2D-NMR (HSQC, HMBC) .

Q. How can structure-activity relationship (SAR) studies guide the design of novel carbamate derivatives with enhanced efficacy?

Key SAR insights include:

  • Biphenyl substitution : Electron-withdrawing groups (e.g., –NO₂) at the 4-position increase AChE affinity .
  • Carbamate alkyl chain : Methyl groups optimize stability vs. ethyl/propyl analogs .
    Use computational QSAR models (e.g., CoMFA, Schrödinger) to predict bioactivity of novel derivatives .

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